molecular formula C14H13N3O2 B398612 N'-isonicotinoyl-2-methylbenzohydrazide

N'-isonicotinoyl-2-methylbenzohydrazide

Cat. No.: B398612
M. Wt: 255.27g/mol
InChI Key: FHPBWQWLOSHMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Isonicotinoyl-2-methylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide core substituted with a 2-methyl group and an isonicotinoyl moiety. Structurally, it combines aromatic and heterocyclic components, enabling diverse interactions with biological targets and metal ions.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27g/mol

IUPAC Name

N'-(2-methylbenzoyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C14H13N3O2/c1-10-4-2-3-5-12(10)14(19)17-16-13(18)11-6-8-15-9-7-11/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

FHPBWQWLOSHMLI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=NC=C2

solubility

35.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of N'-Isonicotinoyl-2-methylbenzohydrazide and Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight Key Functional Groups Reference
This compound 2-methylbenzoyl, isonicotinoyl C₁₄H₁₃N₃O₂ 267.28 (calc.) Hydrazide, pyridine, benzene N/A
N'-Isonicotinoyl-2,4,6-triisopropylbenzenesulfonohydrazide Triisopropyl, sulfonohydrazide C₂₁H₂₉N₃O₃S 403.54 Sulfonamide, pyridine
N'-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide Chloro, nitro, benzylidene C₁₃H₁₀ClN₃O₃ 315.69 Nitro, chloro, imine
(E)-N′-((5-Bromo-1H-indol-3-yl)methylene)isonicotinohydrazide (Compound 9) Bromoindolyl, methylene C₁₆H₁₂BrN₅O 370.21 Indole, bromine, imine

Key Observations :

  • Bulkier Substituents : The triisopropyl and sulfonamide groups in ’s compound reduce solubility in polar solvents but improve thermal stability .
  • Heterocyclic Extensions : Indole and pyridyl moieties (e.g., Compound 9) introduce π-π stacking capabilities and hydrogen-bonding sites, critical for biological target interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Ethanol) Key Spectral Data (FTIR, NMR) Reference
(E)-N′-((5-Bromo-1H-indol-3-yl)methylene)isonicotinohydrazide (Compound 9) 238–240 Poor IR: 3250 cm⁻¹ (N–H), 1670 cm⁻¹ (C=O); ¹H-NMR: δ 8.74 (s, 1H, indole)
N'-(Di-2-pyridylmethylene)benzohydrazide Not reported Moderate IR: 1620 cm⁻¹ (C=N); X-ray: Planar geometry
N-Benzyl-2-isonicotinoylhydrazine-1-carbothioamide 160–162 High ¹H-NMR: δ 4.50 (s, 2H, –CH₂–); MS: m/z 312 [M+H⁺]

Key Observations :

  • Solubility: Electron-withdrawing substituents (e.g., nitro, bromo) reduce ethanol solubility, as seen in Compound 9 , while thiocarbonyl derivatives exhibit improved solubility due to sulfur’s polarizability .
  • Spectral Signatures : The C=O stretch in hydrazides (~1670 cm⁻¹) is consistent across analogs, but imine (C=N) stretches vary (1620–1650 cm⁻¹) depending on conjugation .

Key Observations :

  • Cytotoxicity : Thioamide derivatives exhibit enhanced activity due to improved membrane permeability and metal-binding affinity .
  • Antimicrobial Activity : Schiff bases with indole groups () show moderate antibacterial effects, likely via disruption of microbial cell membranes .
  • Metal Coordination : Cu(II) complexes are prevalent, with square-planar geometries favoring intercalation into DNA .

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